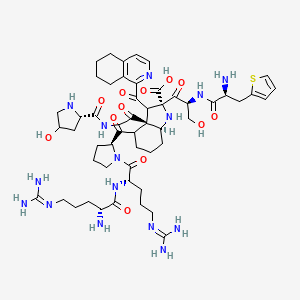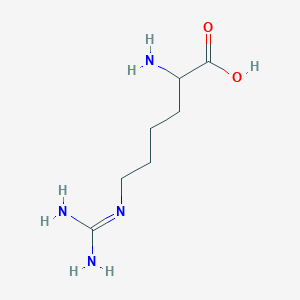![molecular formula C8H8N2O4 B1673407 N-[(3-羟基吡啶-2-基)羰基]甘氨酸 CAS No. 3458-69-3](/img/structure/B1673407.png)
N-[(3-羟基吡啶-2-基)羰基]甘氨酸
描述
“N-[(3-Hydroxypyridin-2-Yl)carbonyl]glycine” is a chemical compound with the molecular formula C8H8N2O4 . It has been used in the study of the human fat mass and obesity associated protein (FTO) as a potential target for anti-obesity medicines .
Molecular Structure Analysis
The molecular structure of “N-[(3-Hydroxypyridin-2-Yl)carbonyl]glycine” has been analyzed in the context of its interaction with the FTO protein . The crystal structure of the FTO protein in complex with this compound has been determined using X-ray diffraction .Chemical Reactions Analysis
Specific chemical reactions involving “N-[(3-Hydroxypyridin-2-Yl)carbonyl]glycine” are not detailed in the available resources. It is known to interact with the FTO protein, a 2-oxoglutarate (2OG)-dependent N-methyl nucleic acid demethylase .Physical And Chemical Properties Analysis
“N-[(3-Hydroxypyridin-2-Yl)carbonyl]glycine” has a molecular weight of 196.16 g/mol . Its isomeric SMILES representation is c1cc(c(nc1)C(=O)NCC(=O)O)O .科学研究应用
HPCG in High Performance Computing
HPCG, or High Performance Conjugate Gradient, is a benchmark used in the performance evaluation of High Performance Computing (HPC) systems . It is recognized as a more representative benchmark to reflect real-world applications . HPCG has been implemented on reconfigurable hardware like FPGA, achieving significant speed-ups and power efficiency . It has also been implemented on GPU supercomputers, demonstrating their effectiveness for this type of workload .
N-[(3-Hydroxypyridin-2-Yl)carbonyl]glycine in Chemical Synthesis
N-[(3-Hydroxypyridin-2-Yl)carbonyl]glycine, also known as 2-(3-Hydroxypyridin-2-yl)acetic acid, has been used in the chemodivergent synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines . These compounds were synthesized from α-bromoketones and 2-aminopyridine under different reaction conditions .
2-[(3-hydroxypyridin-2-yl)formamido]acetic acid in Therapeutic Research
2-[(3-hydroxypyridin-2-yl)formamido]acetic acid is a 2OG oxygenase inhibitor with an IC50 value of 3.4 μM . It can be used as a functional probe for potential therapeutic research .
2-(3-Hydroxypicolinamido)Acetic Acid in Drug Development
2-(3-Hydroxypicolinamido)Acetic Acid is part of the hydroxypyridinones (HOPOs) family of chelators, which have been gaining attention in the field of pharmaceutical drugs due to their high chelating efficacy and specificity with different metal ions . They exhibit a high binding affinity towards iron (III) and are clinically used as iron chelators . HOPOs and their derivatives have been developed for various pharmacological activities, including antibiotics, anticancer, and antineurodegeneratives .
2-(3-Hydroxypicolinamido)Acetic Acid as a Chelating Agent
2-(3-Hydroxypicolinamido)Acetic Acid is a reliable and high-performing chelating agent . Its stability ensures consistent results in various applications .
2-(3-Hydroxypicolinamido)Acetic Acid in Catalysis
2-(3-Hydroxypicolinamido)acetic acid has been used as a homogeneous catalyst for the transfer hydrogenation of carbonyl compounds in water .
作用机制
Target of Action
HPCG, also known as 2-[(3-hydroxypyridin-2-yl)formamido]acetic acid, N-[(3-Hydroxypyridin-2-Yl)carbonyl]glycine, or 2-(3-Hydroxypicolinamido)Acetic Acid, is a compound that primarily targets the hydration of a carbon-carbon double bond . This process is facilitated by a simple divalent metal ion such as Mg (2+) .
Mode of Action
The mode of action of HPCG involves a series of biochemical transformations. The substrate, which has a nearby carbonyl group, first undergoes isomerization to form a pair of conjugated double bonds in the enol tautomer . This is followed by the Michael addition of water .
Biochemical Pathways
HPCG is involved in the homoprotocatechuate degradation pathway of Escherichia coli . This pathway is part of the broader metabolic network of the organism and plays a crucial role in the breakdown and utilization of homoprotocatechuate.
Result of Action
The result of HPCG’s action is the hydration of a carbon-carbon double bond . This biochemical transformation is crucial in the homoprotocatechuate degradation pathway of Escherichia coli .
Action Environment
The action of HPCG is influenced by various environmental factors. For instance, the presence of a divalent metal ion such as Mg (2+) is necessary for HPCG to catalyze the hydration of a carbon-carbon double bond
未来方向
The future directions of research involving “N-[(3-Hydroxypyridin-2-Yl)carbonyl]glycine” could include further exploration of its potential as an inhibitor of the FTO protein . This could lead to the development of more potent and selective FTO inhibitors, which could have applications in the treatment of obesity .
属性
IUPAC Name |
2-[(3-hydroxypyridine-2-carbonyl)amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O4/c11-5-2-1-3-9-7(5)8(14)10-4-6(12)13/h1-3,11H,4H2,(H,10,14)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZQMRNMMPSNPJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C(=O)NCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(3-Hydroxypyridin-2-Yl)carbonyl]glycine | |
CAS RN |
3458-69-3 | |
| Record name | 2-[(3-hydroxypyridin-2-yl)formamido]acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-(4-methoxyphenyl)-6-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-benzimidazole](/img/structure/B1673328.png)




![sodium;[6-[[(2S,5R,6S,9S,13S)-6-(5,5-dimethyloxolan-2-yl)-5,10-dihydroxy-2,6,13,17,17-pentamethyl-8-oxo-7-oxapentacyclo[10.8.0.02,9.05,9.013,18]icos-11-en-16-yl]oxy]-4-hydroxy-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl] sulfate](/img/structure/B1673335.png)





